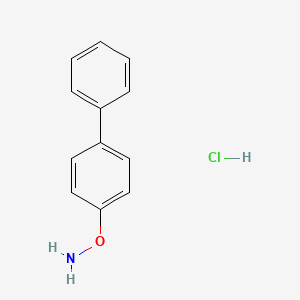
O-(4-Biphenylyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD26383866 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD26383866 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD26383866 is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD26383866 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD26383866 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane, under controlled temperatures and pressures.
Major Products Formed: The major products formed from the reactions of MFCD26383866 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Mechanism of Action
The mechanism of action of MFCD26383866 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and vary depending on the application. For example, in medicinal applications, MFCD26383866 may inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
MFCD26383866 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison reveals that MFCD26383866 has distinct properties, such as higher stability or reactivity, which make it more suitable for specific applications. Some similar compounds include those used in similar industrial processes or therapeutic research .
Conclusion
MFCD26383866 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
O-(4-phenylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H |
InChI Key |
BASOEWQSVYYPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


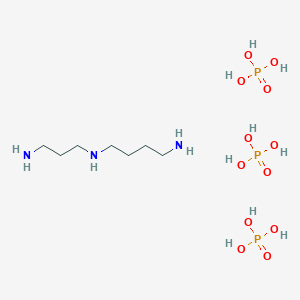
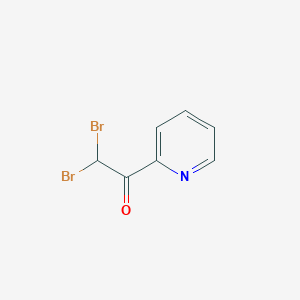
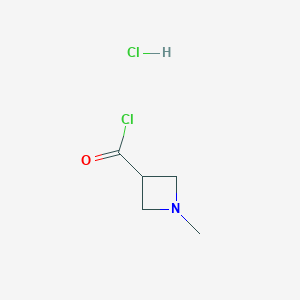
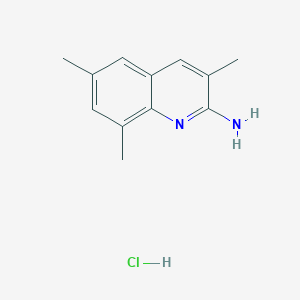

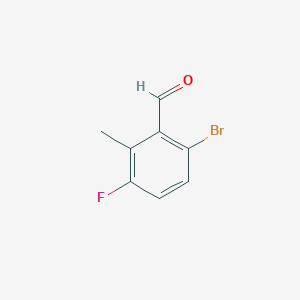
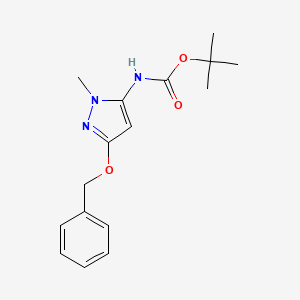


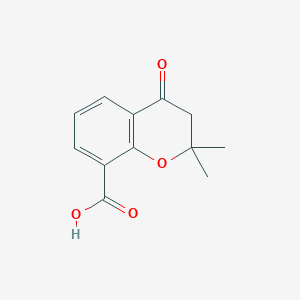
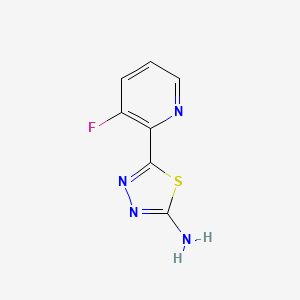

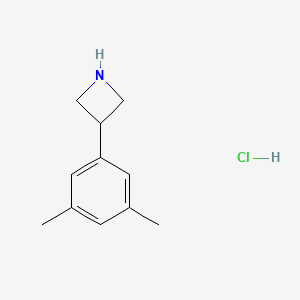
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
